ethyl 2-ethoxy-4-nitrobenzoate
Overview
Description
Ethyl 2-ethoxy-4-nitrobenzoate is a useful research compound. Its molecular formula is C11H13NO5 and its molecular weight is 239.22 g/mol. The purity is usually 95%.
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Scientific Research Applications
Photolabile Properties
Benzoic acid, 2-ethoxy-4-nitro-, ethyl ester has been investigated for its superior photochemical release properties. The synthesis of related compounds like 4‐(1‐hydroxy‐ethyl)‐3‐nitro‐benzoic acid ethyl ester demonstrates the potential for use in photolabile applications, particularly due to the efficient oxidation process involved in their synthesis (Salerno & Cleaves, 2004).
Synthetic Chemistry
In synthetic chemistry, this compound has been utilized in the production of p-Aminophenoxy derivatives. The method involves the condensation of ethyl esters with halonitrobenzenes, showcasing its utility in nucleophilic condensation reactions (Consiglio et al., 2000).
Hydrolysis Studies
The hydrolysis of methyl, ethyl, isopropyl, and t-butyl esters of substituted benzoic acids, including 2-ethoxy-4-nitro-benzoic acid ethyl ester, has been studied, providing insights into substituent effects and their additivity in chemical reactions (Farooqi, Gore, & Rahim, 1977).
Tuberculostatic Activity
Research on derivatives of 4-nitro-benzoic acid, including benzoic acid, 2-ethoxy-4-nitro-, ethyl ester, has explored their potential tuberculostatic activity, indicating its relevance in medical research (Stelt, Zwart Voorspuij, & Nauta, 2006).
Influence on Side-Chain Reactivity
Studies on the influence of the nitro-group on side-chain reactivity in compounds like ethyl benzoate have highlighted the role of this chemical group, which is a key feature in benzoic acid, 2-ethoxy-4-nitro-, ethyl ester (Iskander, Tewfik, & Wasif, 1966).
Spice Synthesis
Research has been conducted on synthesizing derivatives with spice characteristics using 3-nitro-4-methyl benzoic acid, closely related to the compound of interest, indicating potential applications in flavor and fragrance chemistry (Wang Ting-ting, 2010).
Mechanism of Action
Mode of Action
It is known that nitro compounds, like this one, have a nitro group (−no2) that is a hybrid of two equivalent resonance structures . This structure has a full positive charge on nitrogen and a half-negative charge on each oxygen . This unique structure may influence how the compound interacts with its targets.
Biochemical Pathways
It is known that nitro compounds can participate in various reactions, including free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially affect various biochemical pathways.
Pharmacokinetics
It is known that the polar character of the nitro group in nitro compounds results in lower volatility compared to similar compounds . This could potentially impact the bioavailability of Ethyl 2-ethoxy-4-nitrobenzoate.
Biochemical Analysis
Biochemical Properties
Benzoic acid, 2-ethoxy-4-nitro-, ethyl ester plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme topoisomerase IV, where it exhibits binding affinity, potentially influencing the enzyme’s activity . Additionally, it has been shown to interact with superoxide dismutase (SOD), leading to increased oxidative stress in certain bacterial cells . These interactions highlight the compound’s potential as an antimicrobial agent.
Cellular Effects
The effects of benzoic acid, 2-ethoxy-4-nitro-, ethyl ester on various cell types and cellular processes have been extensively studied. It has been observed to disrupt the outer membrane of bacterial cells, leading to increased protein leakage and cell wall damage . This compound also influences cell signaling pathways and gene expression, particularly in pathogenic bacteria, by increasing oxidative stress and altering the expression of stress-related genes . These cellular effects contribute to its potential as an antibacterial agent.
Molecular Mechanism
At the molecular level, benzoic acid, 2-ethoxy-4-nitro-, ethyl ester exerts its effects through several mechanisms. It binds to specific enzymes, such as topoisomerase IV and TEM-72, with low binding energy values, indicating strong interactions . These binding interactions can inhibit the activity of these enzymes, leading to disruptions in DNA replication and repair processes in bacterial cells. Additionally, the compound’s ability to increase oxidative stress through interactions with SOD further contributes to its antimicrobial properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of benzoic acid, 2-ethoxy-4-nitro-, ethyl ester have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to increased oxidative stress and cellular damage in bacterial cells . The stability of the compound in various experimental conditions is essential for its effective use in biochemical research.
Dosage Effects in Animal Models
The effects of benzoic acid, 2-ethoxy-4-nitro-, ethyl ester vary with different dosages in animal models. At lower doses, the compound exhibits antimicrobial properties without significant toxic effects. At higher doses, it can lead to adverse effects, including increased oxidative stress and potential toxicity . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental and therapeutic applications.
Metabolic Pathways
Benzoic acid, 2-ethoxy-4-nitro-, ethyl ester is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound’s metabolism can influence metabolic flux and metabolite levels, potentially affecting cellular processes . Understanding these metabolic pathways is crucial for optimizing the compound’s use in biochemical research and therapeutic applications.
Transport and Distribution
The transport and distribution of benzoic acid, 2-ethoxy-4-nitro-, ethyl ester within cells and tissues are essential for its biological activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can influence the compound’s localization and accumulation within cells, affecting its overall efficacy and toxicity.
Subcellular Localization
Benzoic acid, 2-ethoxy-4-nitro-, ethyl ester exhibits specific subcellular localization patterns that influence its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is important for elucidating its mechanism of action and optimizing its use in biochemical research.
Properties
IUPAC Name |
ethyl 2-ethoxy-4-nitrobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO5/c1-3-16-10-7-8(12(14)15)5-6-9(10)11(13)17-4-2/h5-7H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMIPKNWALSUQDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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